Isoquinoline-8-sulfonamide

Casein Kinase I Selectivity Kinase Inhibitor

Isoquinoline-8-sulfonamide is the essential unsubstituted building block for a family of ATP-competitive protein kinase inhibitors. Its value lies in its derivatives: subtle changes to the 5- and 8-positions yield compounds with distinct selectivity profiles—CKI-7 for CK1 (Ki=8.5 µM, 8.2-fold vs CK2), H-1152 for ROCK (Ki=1.6 nM, >394-fold vs PKA), and the H-8/H-7 pair for orthogonal pathway mapping. Procuring this parent scaffold ensures that your in-house derivatization starts from a consistent, high-purity core, critical for reproducible, interpretable structure-activity relationship (SAR) studies.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
Cat. No. B15266091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-8-sulfonamide
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13)
InChIKeyABOWKURZVKFZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-8-sulfonamide: A Foundational Core for Potent and Selective Kinase Inhibitors


Isoquinoline-8-sulfonamide (CAS 1505341-54-7) is a core heterocyclic scaffold for a family of compounds that act as ATP-competitive inhibitors of various protein kinases [1]. The unsubstituted parent molecule is a building block with a molecular weight of 208.24 g/mol , but its differentiation lies in its derivatives. Key examples, such as N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), demonstrate high selectivity for Casein Kinase I (Ki = 8.5 µM) over Casein Kinase II (Ki = 70 µM) [2]. The isoquinoline-8-sulfonamide scaffold forms key hydrogen bonds and hydrophobic contacts within the ATP-binding pocket of kinases [3].

Why Substituting Isoquinoline-8-sulfonamide Derivatives with Other ATP-Competitive Kinase Inhibitors Compromises Experimental Precision


In-class substitution of isoquinoline-8-sulfonamide derivatives is not feasible because subtle changes in ring substituents dramatically alter kinase selectivity, potency, and off-target profiles. For instance, while H-8 is a potent inhibitor of cyclic nucleotide-dependent kinases, its close analog H-7 is a potent inhibitor of protein kinase C, demonstrating a clear functional divergence from a small structural modification [1]. Furthermore, structural studies show that selectivity is achieved through specific interactions of substituents at the 5 and 8 positions of the isoquinoline ring with the kinase active site [2]. The quantitative evidence below demonstrates that procuring a specific derivative, rather than a generic alternative, is critical for reproducible, interpretable experimental outcomes.

Quantitative Differentiation of Isoquinoline-8-sulfonamide Derivatives for Targeted Kinase Inhibition


CKI-7: Quantified 8-Fold Selectivity for Casein Kinase I Over Casein Kinase II

The isoquinoline-8-sulfonamide derivative CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) demonstrates 8.2-fold selectivity for Casein Kinase I (CK1) over Casein Kinase II (CK2), a key differentiator from non-selective ATP-competitive inhibitors [1].

Casein Kinase I Selectivity Kinase Inhibitor

Rho Kinase Inhibitor (H-1152): Unmatched ROCK Potency (Ki=1.6 nM) and Selectivity Over PKA, PKC, and MLCK

An isoquinoline-8-sulfonamide derivative (H-1152) achieves a remarkable Ki of 1.6 nM for ROCK, demonstrating 394-fold selectivity over PKA (Ki=630 nM) and over 5,000-fold selectivity over PKC (Ki=9.27 µM) . It is also documented as a more potent and selective inhibitor than Y-27632 .

ROCK Rho-associated kinase Potency Selectivity

H-8 vs. H-7: Quantitative Divergence in Kinase Inhibition Profile from a Subtle Structural Change

A direct head-to-head comparison of two closely related isoquinoline-5-sulfonamides, H-8 and H-7, reveals a stark functional divergence. H-8 preferentially inhibits cyclic nucleotide-dependent kinases, while H-7 is more potent against Protein Kinase C [1].

Kinase Profiling cAMP-dependent Kinase Protein Kinase C Structure-Activity Relationship

Differential Cytotoxic Profiles of H-8 and H-7 Against Multidrug-Resistant Cancer Cells

H-8 and H-7 exhibit significantly different cytotoxic profiles against a panel of murine leukemia cell lines. H-8's growth-inhibitory effect is lost in multidrug-resistant (MDR) cells up to 200 µM, whereas H-7 inhibits the growth of both drug-sensitive and MDR cell lines uniformly [1].

Cancer Multidrug Resistance P388 Cells Cytotoxicity

HA-156 vs. Dechlorinated Analogs: Chlorine at 8-Position is Critical for MLC-Kinase Affinity

The presence of a chlorine atom at the 8-position of the isoquinoline ring is critical for potent MLC-kinase inhibition. HA-156, which contains the 8-chloro substituent, has a Ki of 7.3 µM for MLC-kinase, while its dechlorinated analog HA-100 exhibits markedly decreased affinity [1].

MLC-kinase Myosin Structure-Activity Relationship Hydrophobicity

Targeted Research and Development Applications for Isoquinoline-8-sulfonamide Derivatives


Studying Circadian Rhythms and Wnt Signaling Using CKI-7

CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is the preferred tool for dissecting the specific roles of Casein Kinase I (CK1) isoforms in cellular pathways like circadian rhythm regulation and Wnt signaling, where its 8.2-fold selectivity over Casein Kinase II prevents off-target pathway activation [1].

High-Confidence Probing of ROCK-Dependent Cytoskeletal Dynamics with H-1152

For experiments investigating Rho-associated kinase (ROCK) function in processes such as cell migration, neurite outgrowth, or smooth muscle contraction, the H-1152 derivative is essential. Its low nanomolar potency (Ki=1.6 nM) and exceptional selectivity profile (>394-fold over PKA, >5,000-fold over PKC) ensure that observed phenotypes can be confidently attributed to ROCK inhibition .

Dissecting Cyclic Nucleotide vs. Calcium-Dependent Signaling Cascades

The H-8 (cAMP/cGMP-dependent kinase inhibitor) and H-7 (PKC inhibitor) pair provides a powerful comparative toolkit for delineating the contributions of cyclic nucleotide-dependent and calcium/phospholipid-dependent signaling pathways to a given cellular response. Their distinct, quantified selectivity profiles allow for orthogonal validation and precise pathway mapping [2].

Investigating Multidrug Resistance (MDR) Mechanisms in Cancer

The differential activity of H-8 and H-7 against MDR cancer cell lines offers a unique experimental system to study drug resistance. The inability of H-8 to inhibit growth in MDR cells, in contrast to the uniform activity of H-7, can be leveraged to identify and validate cellular targets whose function is altered in resistant states, potentially uncovering new therapeutic vulnerabilities [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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